5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde
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Overview
Description
5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the thienopyridine class This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with propylamine, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyridine derivatives.
Scientific Research Applications
5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
- 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Ticlopidine
- Clopidogrel intermediates
Uniqueness
5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
5-propyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H15NOS/c1-2-4-12-5-3-11-9(7-12)6-10(8-13)14-11/h6,8H,2-5,7H2,1H3 |
InChI Key |
KVHQGXIOGSOMFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C(C1)C=C(S2)C=O |
Origin of Product |
United States |
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